

# Meta-analysis of Historical Clinical Trial Data on Carbocromen: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Carbocromen**

Cat. No.: **B1198780**

[Get Quote](#)

This guide provides a comparative meta-analysis of historical clinical trial data on **Carbocromen** and its alternatives for the treatment of cardiac ischemic conditions. Due to the limited availability of specific historical clinical trial data for **Carbocromen** in angina pectoris, this analysis includes data from a key study in myocardial infarction to provide a comparative perspective. This information is intended for researchers, scientists, and drug development professionals to offer insights into the therapeutic landscape of antianginal agents.

## Carbocromen: An Overview

**Carbocromen**, also known as Chromonar, is a vasodilator that was historically used in some European countries for the management of coronary artery disease. Its primary mechanism of action is the inhibition of calcium influx into vascular smooth muscle cells, leading to vasodilation and increased coronary blood flow.<sup>[1]</sup> Additionally, it exhibits anti-aggregatory effects on platelets.<sup>[1]</sup> Common side effects associated with **Carbocromen** are related to its vasodilatory properties and include headache, dizziness, and flushing.<sup>[1]</sup>

## Comparative Efficacy and Safety

The following tables summarize the available quantitative data from a key historical clinical trial of **Carbocromen** in myocardial infarction and compare it with data from meta-analyses and representative clinical trials of its alternatives: beta-blockers, calcium channel blockers, and nitrates, which have been standard therapies for angina pectoris.

Table 1: Comparison of Efficacy Outcomes

| Drug Class                    | Intervention                                                   | Patient Population    | Key Efficacy Endpoints        | Outcome                                                        |
|-------------------------------|----------------------------------------------------------------|-----------------------|-------------------------------|----------------------------------------------------------------|
| Carbocromen                   | Carbocromen                                                    | Myocardial Infarction | Elimination of Ischemic Pain  | Eliminated ischemic pain[2]                                    |
| Normalization of ECG          | More rapid normalization compared to papaverine[2]             |                       |                               |                                                                |
| Beta-Blockers                 | Propranolol                                                    | Angina Pectoris       | Reduction in Anginal Attacks  | 37% reduction in weekly anginal attacks compared to placebo[3] |
| Increase in Exercise Duration | 31% increase in time to onset of chest pain during exercise[3] |                       |                               |                                                                |
| Calcium Channel Blockers      | Diltiazem, Nifedipine, Verapamil                               | Rest Angina           | Reduction in Angina Frequency | 64% of patients had a >50% decrease in angina[4]               |
| Nitrates                      | Isosorbide Dinitrate                                           | Stable Angina         | Reduction in Angina Attacks   | 1.5 to 2.89 fewer attacks per week                             |
| Increase in Exercise Duration | 31 to 53 seconds increase in total exercise duration           |                       |                               |                                                                |

Table 2: Comparison of Safety Outcomes

| Drug Class                         | Intervention                                                  | Patient Population    | Key Safety Endpoints                                                      | Outcome                                                                                       |
|------------------------------------|---------------------------------------------------------------|-----------------------|---------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------|
| Carbocromen                        | Carbocromen                                                   | Myocardial Infarction | Cardiac Rhythm Disturbances                                               | 1 case observed (vs. multiple with papaverine)[2]                                             |
| Acute Cardiovascular Insufficiency | 1 case observed (vs. 6 with papaverine)[2]                    |                       | 1 death (vs. 6 with papaverine in patients with unfavorable prognosis)[2] |                                                                                               |
| Reported Side Effects              | Well tolerated with no side effects reported in this study[2] |                       |                                                                           |                                                                                               |
| Beta-Blockers                      | Propranolol                                                   | Angina Pectoris       | Adverse Events                                                            | Not specified in detail, but generally associated with fatigue, bradycardia, and bronchospasm |
| Calcium Channel Blockers           | Diltiazem, Nifedipine, Verapamil                              | Rest Angina           | Adverse Events                                                            | 38% of patients experienced a side effect (e.g., headache, flushing)[4]                       |
| Nitrates                           | Isosorbide Dinitrate                                          | Stable Angina         | Adverse Events                                                            | Headache reported in 51.6% of patients                                                        |

## Experimental Protocols

Detailed methodologies for key experiments cited are crucial for the replication and validation of findings.

### **Carbocromen** vs. Papaverine in Myocardial Infarction:

A comparative clinical trial was conducted on 100 patients with myocardial infarction.[\[2\]](#) 50 patients were treated with **Carbocromen** (Intensain), and 50 patients received papaverine as a control. The study evaluated the overall improvement, elimination of ischemic pain, changes in blood pressure, normalization of pathological ECG changes, incidence of cardiac rhythm disturbances, acute cardiovascular insufficiency, and mortality.[\[2\]](#)

### Propranolol in Angina Pectoris:

A 44-week, double-blind, crossover study was conducted in 20 patients with documented coronary heart disease and stable angina.[\[3\]](#) The study included a 12-week lead-in period, a 6-week dose-finding period to individualize the propranolol dosage, and a 24-week double-blind crossover phase where patients received either propranolol or a placebo. Key outcomes measured were the frequency of anginal attacks, nitroglycerin consumption, time to onset of chest pain during treadmill exercise, and ST-segment depression.[\[3\]](#)

### Calcium Channel Blockers in Rest Angina:

A study involving 45 patients with rest angina examined the clinical outcomes after one year of therapy with either diltiazem, nifedipine, or verapamil.[\[4\]](#) The study was a comparative, controlled clinical trial. The primary outcome was a greater than 50% decrease in angina frequency without a coronary event (sudden death, infarction, or hospitalization for unacceptable angina control or bypass surgery). The need for additional antianginal drugs and the incidence of side effects were also recorded.[\[4\]](#)

### Nitrates for Stable Angina (Meta-analysis):

A systematic review and meta-analysis of 51 randomized controlled trials with 3,595 patients evaluated the efficacy of long-term administration of nitrates for stable angina. Both parallel and crossover study designs were included. The primary outcome measures were the number of

angina attacks weekly, nitroglycerin consumption, quality of life, total exercise duration, time to onset of angina, and time to 1 mm ST-segment depression.

## Visualizations

Signaling Pathway of **Carbocromen**





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [On the efficacy of carbocromen in the treatment of myocardial infarction (author's transl)]  
- PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 39 Belastungsabhängiger Thoraxschmerz - Ärztekammer Nordrhein [aekno.de]
- 3. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 4. Angina pectoris - Herz- und Gefäßkrankheiten - MSD Manual Ausgabe für Patienten [msdmanuals.com]

- To cite this document: BenchChem. [Meta-analysis of Historical Clinical Trial Data on Carbocromen: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1198780#meta-analysis-of-historical-clinical-trial-data-on-carbocromen\]](https://www.benchchem.com/product/b1198780#meta-analysis-of-historical-clinical-trial-data-on-carbocromen)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)